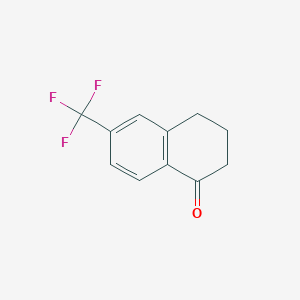

6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O/c12-11(13,14)8-4-5-9-7(6-8)2-1-3-10(9)15/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPCUZXSDJQOPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(F)(F)F)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565337 | |

| Record name | 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62620-71-7 | |

| Record name | 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Part 1: The Strategic Approach: Intramolecular Friedel-Crafts Acylation

An In-Depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

This guide provides a comprehensive technical overview and a field-proven protocol for the synthesis of this compound, a key building block in modern medicinal chemistry. The trifluoromethyl (-CF3) group is a crucial motif in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of molecules.[1][2] Consequently, robust and efficient access to scaffolds like 6-(trifluoromethyl)tetralone is of paramount importance for researchers in drug development.

The primary and most effective strategy for constructing the tetralone core is through an intramolecular Friedel-Crafts acylation.[3][4] This guide will focus on this powerful cyclization method, detailing the synthesis of the necessary precursor and the critical ring-closing step, grounded in mechanistic understanding and practical laboratory insights.

The synthesis is logically approached as a two-stage process. First, the precursor molecule, 4-(4-(trifluoromethyl)phenyl)butanoic acid, is prepared. This linear precursor contains both the aromatic ring to be acylated and the carboxylic acid that will serve as the acylating agent. The second stage is the pivotal intramolecular cyclization to form the desired tetralone.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

Executive Summary and Introduction

6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one, identified by CAS Number 62620-71-7, is a fluorinated aromatic ketone of significant interest in modern synthetic chemistry.[1][2] It serves as a pivotal building block in the development of novel pharmaceutical and agrochemical agents.[1] The tetralone scaffold is a well-established pharmacophore present in numerous bioactive molecules, while the strategic incorporation of a trifluoromethyl (-CF3) group at the 6-position imparts profound effects on the molecule's physicochemical and biological properties.

The -CF3 group is a cornerstone of contemporary drug design, valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic characteristics, often leading to improved binding affinity and pharmacokinetic profiles.[3][4] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines authoritative experimental protocols for its characterization, and discusses its strategic importance for researchers in medicinal chemistry and materials science.

Core Molecular and Physicochemical Profile

A consolidated summary of the essential properties of this compound is presented below. It is critical to distinguish between experimentally verified data and computationally predicted values, the latter of which serve as valuable estimates pending empirical confirmation.

| Property | Value | Source / Comment |

| IUPAC Name | This compound | - |

| Synonyms | 6-(Trifluoromethyl)-2,3,4-trihydronaphthalen-1-one | [2] |

| CAS Number | 62620-71-7 | [1][2] |

| Molecular Formula | C₁₁H₉F₃O | [1] |

| Molecular Weight | 214.18 g/mol | [1] |

| Boiling Point | 261.2 ± 40.0 °C at 760 mmHg | Predicted Value[1][2] |

| Density | 1.288 ± 0.06 g/cm³ | Predicted Value[2] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [1][2] |

Spectroscopic and Analytical Characterization

Precise structural confirmation and purity assessment are paramount. The following sections detail the expected spectroscopic signatures based on the compound's structure and provide standardized methodologies for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton spectrum is expected to exhibit distinct regions. Aromatic protons will appear in the downfield region (δ 7.5-8.2 ppm), displaying complex splitting patterns due to coupling with each other and the -CF3 group. Three aliphatic proton signals, corresponding to the C2, C3, and C4 positions, are anticipated as multiplets between δ 2.0 and 3.5 ppm.

-

¹³C NMR: The carbonyl carbon (C1) should produce a signal around δ 195-200 ppm. Aromatic carbons will resonate between δ 120-150 ppm, with the carbon directly attached to the -CF3 group appearing as a quartet due to C-F coupling. The aliphatic carbons will be found in the upfield region (δ 20-40 ppm).

-

¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -CF3 group, providing a clear diagnostic marker for the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups. The presence of a strong C-F bond and a conjugated ketone system gives rise to a characteristic spectral fingerprint.

-

C=O Stretch: A strong, sharp absorption band is predicted around 1680-1695 cm⁻¹ , characteristic of an α,β-unsaturated ketone conjugated to an aromatic ring.

-

C-F Stretches: Multiple strong and broad absorption bands are expected in the 1100-1350 cm⁻¹ region, which is definitive for the trifluoromethyl group.[5]

-

Aromatic C=C Stretches: Medium-intensity bands will appear in the 1450-1600 cm⁻¹ range.

-

Aliphatic C-H Stretches: Absorptions just below 3000 cm⁻¹ will confirm the presence of the saturated portion of the tetralone ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.

-

Molecular Ion (M⁺): The primary peak in an electron ionization (EI) mass spectrum should correspond to the molecular weight, with an expected m/z of 214.18 .

-

Key Fragments: Common fragmentation pathways for tetralones include the loss of neutral molecules like CO (m/z 28) and ethylene (C₂H₄, m/z 28), leading to significant fragment ions.

Physical and Chemical Properties in Detail

Solubility Profile

-

High Solubility: In common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and dimethyl sulfoxide (DMSO).

-

Poor Solubility: In aqueous and highly polar protic solvents like water.

This profile is a direct consequence of the trifluoromethyl group, which significantly increases the overall lipophilicity of the molecule, a common strategy used in drug design to enhance membrane permeability.[3][6]

Stability and Storage

The compound is reported to be stable under recommended storage conditions.[1][2]

-

Recommended Storage: Store at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: The inert atmosphere minimizes the risk of slow oxidation, particularly at the benzylic C4 position, while refrigeration reduces the rate of any potential degradation pathways. The compound should be protected from strong light, oxidizing agents, and strong bases.

Strategic Application in Research and Development

This compound is not merely a chemical reagent but a strategic platform for innovation. Its value lies in the convergence of a proven bioactive scaffold (tetralone) and a powerful property-modifying group (-CF3).

This workflow highlights how the core compound is a precursor to high-value applications, with its utility being fundamentally enhanced by the properties conferred by the trifluoromethyl group.[3][4]

Standardized Experimental Methodologies

To ensure data integrity and reproducibility, the following self-validating protocols are provided for the characterization of this compound.

Protocol: Purity Determination by Reverse-Phase HPLC

-

Objective: To quantify the purity of the compound and detect any synthesis-related impurities.

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Methodology:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 40% B over 1 minute, and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile. Dilute to 0.1 mg/mL with 50:50 Acetonitrile:Water.

-

Injection Volume: 10 µL.

-

Validation: The primary peak should be sharp and symmetrical. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

Protocol: Melting Point Determination

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Instrumentation: Capillary melting point apparatus.

-

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in the apparatus. Use a rapid heating ramp (10-20 °C/min) for an initial estimate.

-

Refined Measurement: For an accurate reading, use a new capillary and heat rapidly to within 15 °C of the estimated melting point. Then, reduce the ramp rate to 1-2 °C/min.

-

Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound should have a sharp melting range of < 2 °C.

-

Conclusion

This compound is a highly valuable synthetic intermediate whose physicochemical properties are dominated by its conjugated ketone system and the powerful electronic and steric influence of the trifluoromethyl group. Its predicted high lipophilicity and established role as a stable building block underscore its utility in the rational design of new molecules with tailored properties. The standardized protocols provided herein offer a robust framework for its consistent analysis, ensuring high-quality material for demanding research and development applications.

References

- 1. This compound [myskinrecipes.com]

- 2. 6-(Trifluoromethyl)-2,3,4-trihydronaphthalen-1-one | 62620-71-7 [m.chemicalbook.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. jelsciences.com [jelsciences.com]

- 5. benthamopen.com [benthamopen.com]

- 6. chemrxiv.org [chemrxiv.org]

A Comprehensive Spectroscopic Guide to 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one: Predicted Data and Experimental Protocols for Structural Elucidation

Abstract

6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is a key structural motif and synthetic intermediate in medicinal chemistry and materials science.[1][2] The incorporation of the trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in drug design.[3] This technical guide provides a detailed, predictive analysis of the spectral data for this compound across Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers and drug development professionals, this document moves beyond a simple data summary to explain the theoretical underpinnings of the expected spectral features. It provides detailed, field-proven experimental protocols for acquiring high-fidelity data and illustrates key structural and fragmentation relationships with clear diagrams, establishing a self-validating framework for the characterization of this and related compounds.

Introduction: The Significance of Trifluoromethylated Tetralones

The α-tetralone scaffold, a bicyclic aromatic ketone, is a privileged structure found in numerous natural products and serves as a cornerstone for the synthesis of biologically active compounds.[4][5] Its derivatives have been explored as inhibitors of monoamine oxidase (MAO), anti-tumor agents, and compounds targeting neurological disorders.[6][7] The strategic placement of a trifluoromethyl group onto this scaffold, as in this compound, is a deliberate design choice in modern medicinal chemistry. The CF₃ group is a powerful bioisostere for a methyl or ethyl group but possesses a strong electron-withdrawing nature, which can profoundly alter the physicochemical properties of the parent molecule. Understanding the precise spectral signature of this compound is therefore paramount for reaction monitoring, quality control, and structural confirmation during the synthesis of novel therapeutic agents.

Molecular Structure and Properties

Before delving into the spectral analysis, it is essential to establish the foundational structure of the molecule.

-

Chemical Name: this compound

-

Molecular Formula: C₁₁H₉F₃O

-

Molecular Weight: 214.18 g/mol [1]

-

CAS Number: 62620-71-7[1]

The diagram below illustrates the molecular structure with standardized numbering for subsequent spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles and Experimental Rationale

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this specific compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

-

¹H NMR provides information on the number and connectivity of protons, revealing the aliphatic chain structure and the substitution pattern on the aromatic ring.

-

¹³C NMR details the carbon skeleton of the molecule. The use of broadband proton decoupling simplifies the spectrum to single lines for each unique carbon, with the notable exception of the CF₃ carbon, which will show coupling to fluorine.[8]

-

¹⁹F NMR is highly specific and sensitive for the trifluoromethyl group. Its wide chemical shift range and high sensitivity make it an excellent probe for confirming the presence and electronic environment of the fluorine atoms.[9]

Predicted ¹H NMR Spectrum

The proton spectrum is predicted to show signals corresponding to three distinct aliphatic methylene groups and three aromatic protons. The electron-withdrawing CF₃ group will exert a deshielding effect on the aromatic protons, shifting them downfield relative to the unsubstituted α-tetralone.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constant (J, Hz) | Rationale |

| H5 | ~8.25 | d | 1H | J ≈ 1.8 Hz | Deshielded by carbonyl and CF₃ group; ortho to C4a. |

| H7 | ~7.85 | dd | 1H | J ≈ 8.5, 1.8 Hz | Meta to CF₃ and ortho to H8. |

| H8 | ~7.70 | d | 1H | J ≈ 8.5 Hz | Ortho to CF₃ group. |

| H2 (C2-H₂) | ~2.95 | t | 2H | J ≈ 6.5 Hz | Adjacent to the carbonyl group. |

| H4 (C4-H₂) | ~2.65 | t | 2H | J ≈ 6.5 Hz | Benzylic protons. |

| H3 (C3-H₂) | ~2.15 | p | 2H | J ≈ 6.5 Hz | Methylene group adjacent to two other methylenes. |

Predicted ¹³C NMR Spectrum

The ¹³C spectrum will confirm the carbon framework. The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), and the aromatic carbon to which it is attached (C6) will show a smaller quartet due to two-bond coupling (²JCF).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F coupled) | Rationale |

| C1 (C=O) | ~197.0 | s | Conjugated ketone carbonyl. |

| C8a | ~145.0 | s | Aromatic quaternary carbon. |

| C4a | ~133.5 | s | Aromatic quaternary carbon. |

| C7 | ~131.0 | s | Aromatic CH. |

| C6 | ~129.5 | q (²JCF ≈ 32 Hz) | Aromatic carbon attached to CF₃. |

| C5 | ~128.0 | s | Aromatic CH. |

| C8 | ~126.0 | s | Aromatic CH. |

| C (CF₃) | ~124.0 | q (¹JCF ≈ 272 Hz) | Trifluoromethyl carbon. |

| C2 | ~39.0 | s | Aliphatic CH₂ adjacent to carbonyl. |

| C4 | ~29.5 | s | Benzylic CH₂. |

| C3 | ~23.0 | s | Aliphatic CH₂. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides a direct and unambiguous confirmation of the trifluoromethyl group.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| Ar-CF₃ | ~ -63 | s | Typical range for an aromatic trifluoromethyl group, referenced to CFCl₃.[10][11] The singlet multiplicity arises because there are no adjacent fluorine or hydrogen atoms to cause significant splitting. |

Experimental Protocol for NMR Data Acquisition

References

- 1. This compound [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 3. Contemporary synthetic strategies in organofluorine chemistry | Springer Nature Experiments [experiments.springernature.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 6. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 19F [nmr.chem.ucsb.edu]

crystal structure of 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

An In-depth Technical Guide to the Structural Elucidation of 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one and its Analogs

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of this compound. While a definitive, publicly available crystal structure for this specific molecule remains to be deposited, this document outlines the requisite experimental and computational methodologies for its elucidation. By synthesizing established protocols with expert insights, this guide serves as an authoritative resource for researchers, medicinal chemists, and drug development professionals engaged in the structural characterization of novel small molecules. The principles and techniques detailed herein are broadly applicable to analogous tetralone derivatives, providing a robust blueprint for structural chemistry investigations.

Introduction: The Significance of the Trifluoromethyl-Tetralone Scaffold

The this compound scaffold represents a privileged core in medicinal chemistry. The tetralone framework is a common feature in a variety of biologically active compounds, while the trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, capable of significantly modulating a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a -CF3 group can enhance metabolic stability, increase binding affinity, and improve membrane permeability.

A precise understanding of the three-dimensional structure of molecules containing this scaffold is paramount for rational drug design. Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state conformation and intermolecular interactions of a crystalline compound. This guide will therefore detail the critical steps and considerations for determining the crystal structure of the title compound, from synthesis and crystallization to data analysis and interpretation.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Pathway

A common synthetic route to this compound involves a Friedel-Crafts acylation of a suitably substituted benzene derivative followed by subsequent cyclization. The purity of the final compound is critical, as impurities can inhibit crystallization or lead to misleading structural data.

Crystallization: A Game of Patience and Precision

The growth of single crystals is often the most challenging step in a structural analysis. The choice of solvent, temperature, and crystallization technique are all critical variables that must be empirically optimized.

Experimental Protocol: Slow Evaporation for Single Crystal Growth

-

Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, methanol, dichloromethane). A suitable solvent system is one in which the compound is sparingly soluble.

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent or solvent mixture at room temperature or slightly elevated temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of microcrystals.

-

Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent over a period of several days to weeks. The ideal location is a vibration-free environment with a stable temperature.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.

Data Collection and Processing

The workflow for single-crystal X-ray diffraction is a well-established process, from mounting the crystal to solving and refining the structure.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Hypothetical Crystallographic Data

While an experimental structure is not available, we can propose a hypothetical set of crystallographic parameters based on similar known structures. This serves as an illustrative example of the data obtained from a successful diffraction experiment.

| Parameter | Hypothetical Value |

| Chemical Formula | C11H9F3O |

| Formula Weight | 214.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1000.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.42 |

| R-factor (%) | < 5 |

Structural Analysis: From Data to Insight

The refined crystal structure provides a wealth of information about the molecule's conformation, stereochemistry, and intermolecular interactions.

Molecular Conformation

The tetralone ring system is not planar and can adopt various conformations. The specific conformation observed in the crystal structure will be dictated by the steric and electronic effects of the trifluoromethyl group and the packing forces within the crystal lattice.

Intermolecular Interactions and Crystal Packing

In the absence of strong hydrogen bond donors, the crystal packing of this compound is likely to be governed by weaker interactions such as C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules.

Caption: Potential Intermolecular Interactions.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the structural elucidation of this compound. While a definitive crystal structure is not yet publicly available, the methodologies described provide a clear path forward for its determination. The resulting structural information will be invaluable for understanding the structure-activity relationships of this important class of molecules and for guiding the design of new therapeutic agents. Future work should focus on the synthesis and crystallization of this compound to enable its full structural characterization.

The Rising Profile of Trifluoromethylated Tetralones in Medicinal Chemistry: A Technical Guide to Biological Activity

Introduction: The Strategic Convergence of Fluorine and a Privileged Scaffold

In the landscape of modern drug discovery, the pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Among the myriad of synthetic strategies, the incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, has emerged as a cornerstone of medicinal chemistry.[1][2] This is due to the unique electronic properties of the CF₃ group, which can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] When this powerful functional group is appended to a "privileged scaffold" – a molecular framework known to interact with multiple biological targets – the potential for discovering new therapeutic agents is significantly amplified. The tetralone core, a bicyclic aromatic ketone, represents one such privileged structure, found in a variety of natural products and synthetic compounds with a broad spectrum of bioactivities, including anticancer, antimicrobial, and central nervous system effects.[4][5]

This technical guide provides an in-depth exploration of the biological activity of trifluoromethylated tetralones, a class of compounds situated at the intersection of these two influential domains of medicinal chemistry. We will delve into the rationale behind their design, their synthesis, their diverse biological activities, and the experimental methodologies used to evaluate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this promising class of molecules.

The Trifluoromethyl Group: A Game-Changer in Drug Design

The strategic incorporation of a trifluoromethyl group into a drug candidate is a well-established tactic to enhance its pharmacological properties.[6] The CF₃ group is a strong electron-withdrawing moiety with a compact steric profile, which confers several advantages over a simple methyl group.[1]

Key Physicochemical and Pharmacokinetic Advantages of Trifluoromethylation:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased in vivo half-life of the drug.[7]

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance its interaction with hydrophobic pockets in target proteins.[3]

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby acidic or basic functional groups, which can be critical for optimizing drug-receptor interactions and solubility.[2]

-

Improved Binding Affinity: The CF₃ group can participate in various non-covalent interactions, including hydrogen bonds and electrostatic interactions, with biological targets, thereby enhancing binding affinity and potency.[1][8]

These properties collectively contribute to the prevalence of trifluoromethylated compounds in the pharmaceutical market, with numerous FDA-approved drugs containing this critical pharmacophore.[6]

Anticancer Activity of Trifluoromethylated Tetralones: A Promising Frontier

The tetralone scaffold itself is a component of several natural products with cytotoxic and antimitotic activities.[9] The addition of a trifluoromethyl group to this scaffold has the potential to create novel anticancer agents with enhanced efficacy. While research specifically focused on trifluoromethylated tetralones is still emerging, studies on related structures provide compelling evidence for their potential.

For instance, trifluoromethylated chalcones, which share a similar α,β-unsaturated ketone system with some tetralone derivatives, have demonstrated significant anticancer activity.[10] Furthermore, studies on various trifluoromethylated heterocyclic compounds have shown potent antiproliferative effects against a range of cancer cell lines.[11][12]

A study on longifolene-derived tetralone derivatives bearing a 4-(trifluoromethyl)phenyl sulfonyl)-1H-1,2,4-triazole moiety revealed significant antineoplastic activity against several cancer cell lines.[13] Notably, some of these compounds exhibited superior or comparable antitumor activity to the standard chemotherapeutic drug 5-fluorouracil.[13]

Putative Mechanisms of Anticancer Action

The anticancer activity of trifluoromethylated tetralones is likely multifactorial, stemming from both the tetralone core and the CF₃ group. Potential mechanisms include:

-

Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Trifluoromethylated compounds have been shown to induce apoptosis in cancer cells through the activation of caspases, a family of proteases central to the apoptotic cascade.[11]

-

Cell Cycle Arrest: Disruption of the normal cell cycle is another key mechanism of anticancer drugs. It is plausible that trifluoromethylated tetralones could induce cell cycle arrest at specific checkpoints, preventing cancer cell proliferation.

-

Inhibition of Key Signaling Pathways: The tetralone scaffold can be modified to target specific kinases or other enzymes involved in cancer cell signaling pathways. The trifluoromethyl group can enhance the binding of these inhibitors to their targets.[7]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by trifluoromethylated tetralones, leading to apoptosis.

Caption: Hypothetical mechanism of anticancer action for trifluoromethylated tetralones.

Antimicrobial Properties of Trifluoromethylated Tetralones

In addition to their anticancer potential, tetralone derivatives have garnered significant interest for their antimicrobial properties. The incorporation of a trifluoromethyl group can enhance these activities.

A study on novel tetralone derivatives containing an aminoguanidinium moiety investigated the impact of trifluoromethyl substitution on antibacterial activity. While the introduction of one or two halogens (fluorine, chlorine, bromine) or a single trifluoromethyl group on a benzyl substituent resulted in similar antibacterial activity, the presence of two trifluoromethyl groups led to a decrease in activity against Gram-positive bacteria and a loss of activity against Gram-negative bacteria. This highlights the nuanced structure-activity relationships (SAR) that govern the biological effects of these compounds.

Conversely, a study on novel chalcone derivatives demonstrated that compounds with trifluoromethoxy and trifluoromethyl groups possess promising antibacterial and antifungal properties.[10] The enhanced lipophilicity conferred by the fluorine-containing groups is thought to contribute to their potent antimicrobial effects.[10]

The following table summarizes the minimum inhibitory concentrations (MICs) for a selection of trifluoromethylated compounds against various microbial strains, illustrating their potential as antimicrobial agents.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Trifluoromethyl Chalcones | Staphylococcus aureus | Varies | [10] |

| Trifluoromethyl Chalcones | Bacillus subtilis | Varies | [10] |

| Trifluoromethyl Chalcones | Escherichia coli | Varies | [10] |

| Trifluoromethyl Chalcones | Candida albicans | Varies | [10] |

| Aminoguanidinium Tetralones | ESKAPE Pathogens | 0.5 - 32 |

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of novel compounds like trifluoromethylated tetralones requires a systematic and rigorous experimental approach. A tiered workflow is often employed, starting with broad screening assays and progressing to more specific mechanistic studies.

General Workflow for Cytotoxicity Assessment

Caption: A general experimental workflow for evaluating the cytotoxicity of novel compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13]

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom sterile tissue culture plates

-

Trifluoromethylated tetralone stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO₂.

-

Harvest cells in the logarithmic growth phase.

-

Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plates for 24 hours to allow for cell attachment.[13]

-

-

Compound Treatment:

-

Prepare serial dilutions of the trifluoromethylated tetralone in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound.

-

Include vehicle-only controls (e.g., DMSO) and untreated controls.

-

-

Incubation:

-

Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Formazan Solubilization:

-

After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for an additional 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.[13]

-

Conclusion and Future Perspectives

Trifluoromethylated tetralones represent a promising, yet underexplored, class of compounds with significant potential in drug discovery. The strategic combination of the biologically active tetralone scaffold with the pharmacokinetically advantageous trifluoromethyl group provides a compelling rationale for their further investigation as anticancer and antimicrobial agents. The available data, though limited to specific derivatives, strongly suggests that this chemical space is ripe for exploration.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of trifluoromethylated tetralones to establish clear structure-activity relationships. In-depth mechanistic studies are also crucial to elucidate their modes of action and identify specific molecular targets. As our understanding of this unique class of molecules grows, so too will their potential to be developed into the next generation of therapeutic agents.

References

- 1. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and antiproliferative activity of (2R,3R)-disubstituted tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety | MDPI [mdpi.com]

- 7. Mechanistic studies of a novel antitumor drug, alpha-1,3,5-triglycidyl-s-triazinetrione. Antitumor and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prediction of chemical-induced acute toxicity using in vitro assay data and chemical structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Top 120 Toxicology in Vitro papers published in 1993 [scispace.com]

- 12. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Mechanisms of Action of 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the synthetic compound 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one. As a molecule incorporating a 1-tetralone scaffold and a trifluoromethyl group, it belongs to a class of compounds with significant therapeutic potential. The 1-tetralone core is recognized as a "privileged structure" in medicinal chemistry, forming the basis for a wide array of biologically active agents.[1] The inclusion of the trifluoromethyl moiety is a strategic design element known to enhance critical pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[2][3][4] While the definitive biological target and mechanism of action for this specific molecule are not yet fully elucidated in publicly available literature, this guide will explore the most probable mechanistic pathways based on robust evidence from structurally analogous compounds. We will delve into hypothesized interactions with key cellular targets, including WDR5, topoisomerase IIα, and various enzyme families. Furthermore, this guide will present detailed, field-proven experimental protocols to systematically investigate these hypotheses, providing a self-validating framework for researchers in drug discovery and development.

Introduction: The Structural Rationale for Biological Activity

This compound is a small molecule characterized by two key structural features that underpin its potential for significant biological activity:

-

The 1-Tetralone Core: This bicyclic structure is a versatile scaffold found in numerous pharmaceuticals and natural products with demonstrated anticancer, antidepressant, and antimicrobial properties.[1] Its rigid conformation allows for precise orientation of substituents to interact with biological targets.

-

The Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a widely employed strategy in modern medicinal chemistry.[5] This group can significantly improve a molecule's pharmacokinetic profile by increasing its metabolic stability and membrane permeability.[4] The strong electron-withdrawing nature of the CF3 group can also influence binding interactions with target proteins.[2][3][6]

Given these features, this compound is a compelling candidate for further investigation. This guide will now explore its most likely molecular targets and mechanisms of action.

Hypothesized Mechanism 1: Inhibition of WDR5-MLL Interaction

A primary and highly plausible mechanism of action is the inhibition of the WD repeat-containing protein 5 (WDR5). This hypothesis is strongly supported by the documented activity of a closely related analog, 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one, which is a potent WDR5 inhibitor.[7]

WDR5 is a critical scaffolding protein essential for the assembly of histone methyltransferase complexes, particularly the MLL (Mixed-Lineage Leukemia) complex, which methylates histone H3 at lysine 4 (H3K4).[7] Dysregulation of the WDR5-MLL interaction is a known driver in various cancers, especially MLL-rearranged leukemias.[7]

Proposed Signaling Pathway

In this proposed pathway, this compound would act as a competitive inhibitor at the WDR5-interaction (WIN) site. By occupying this pocket on WDR5, the compound would disrupt the crucial interaction between WDR5 and MLL1, leading to the disassembly of the methyltransferase complex. This would, in turn, reduce H3K4 methylation at the promoters of key oncogenes, such as HOXA9 and MEIS1, leading to transcriptional repression, cell cycle arrest, and ultimately, apoptosis.

Caption: Hypothesized signaling pathway following inhibition of the WDR5-MLL1 interaction.

Experimental Validation Protocol: Target Engagement and Cellular Effects

To validate this hypothesis, a multi-step experimental workflow is required. This self-validating system begins with direct target engagement and progresses to cellular-level consequences.

Caption: Experimental workflow for the evaluation of novel WDR5 inhibitors.

Step-by-Step Methodology:

-

Surface Plasmon Resonance (SPR) for Binding Affinity:

-

Objective: To quantify the direct binding affinity (KD) of the compound to purified WDR5 protein.

-

Protocol:

-

Immobilize recombinant human WDR5 protein onto a sensor chip.

-

Prepare a series of concentrations of this compound in a suitable running buffer.

-

Flow the compound solutions over the sensor chip, measuring the change in response units (RU) over time to determine association and dissociation rates.

-

Fit the data to a suitable binding model to calculate the equilibrium dissociation constant (KD).

-

-

Causality: A low nanomolar KD would provide strong evidence of direct and potent target engagement, a prerequisite for a viable inhibitor.

-

-

Histone Methyltransferase (HMT) Assay:

-

Objective: To determine if binding to WDR5 translates into functional inhibition of the MLL complex.

-

Protocol:

-

Assemble the reconstituted MLL histone methyltransferase complex (containing WDR5, MLL1, and other core components).

-

Incubate the complex with a histone H3 substrate and the methyl donor S-adenosylmethionine (SAM), in the presence of varying concentrations of the test compound.

-

Quantify H3K4 methylation using an ELISA-based method or radio-labeled SAM.

-

Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of HMT activity.

-

-

Causality: This assay directly links target binding (from SPR) to a functional enzymatic outcome, confirming the compound's inhibitory action on the WDR5-dependent complex.

-

-

Cellular Thermal Shift Assay (CETSA):

-

Objective: To confirm that the compound engages WDR5 within intact cells.

-

Protocol:

-

Treat cultured cancer cells (e.g., an MLL-rearranged leukemia line) with the compound or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble WDR5 remaining at each temperature using Western blotting.

-

-

Causality: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the WDR5 melting curve in compound-treated cells provides direct evidence of target engagement in a physiological context.

-

Hypothesized Mechanism 2: Topoisomerase IIα Poisoning

Another potential mechanism of action is the poisoning of human topoisomerase IIα, an essential enzyme that manages DNA topology during replication and transcription.[8] This hypothesis is based on the activity of novel trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-ones, which share a similar dihydronaphthalenone core and act as covalent poisons of this enzyme.[8]

Topoisomerase II poisons don't inhibit the enzyme's function but rather stabilize the transient covalent complex formed between the enzyme and DNA, leading to double-strand breaks and cell death.[8]

Proposed Covalent Poisoning Mechanism

The compound may act as a covalent poison, trapping the topoisomerase IIα enzyme in its cleavage complex with DNA. This leads to an accumulation of DNA double-strand breaks, which, if not repaired, will trigger a DNA damage response and ultimately lead to apoptosis.

Experimental Validation Protocol: DNA Cleavage Assay

-

Objective: To determine if the compound increases the level of topoisomerase IIα-mediated DNA cleavage.

-

Protocol:

-

Incubate supercoiled plasmid DNA with purified human topoisomerase IIα in the presence of ATP and varying concentrations of this compound. A known poison like etoposide should be used as a positive control.

-

Stop the reaction and digest the protein with a proteinase.

-

Analyze the DNA products by agarose gel electrophoresis.

-

-

Causality: An increase in the amount of linear DNA (resulting from a double-strand break) in the presence of the compound indicates its ability to stabilize the cleavage complex, the hallmark of a topoisomerase II poison.

Other Potential Mechanisms of Action

The versatility of the tetralone scaffold suggests other plausible mechanisms that warrant investigation.[1]

| Potential Target Class | Example from Analogs | Rationale for Investigation |

| Steroidogenic Enzymes | Inhibition of P450 aromatase and P450 17 by tetrahydronaphthalene derivatives.[9] | The core structure is amenable to binding within the active sites of cytochrome P450 enzymes. |

| Tyrosinase | Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids act as potent tyrosinase inhibitors.[10] | The phenolic-like structure could chelate copper ions in the tyrosinase active site. |

| Microtubule Dynamics | 1-benzylidene-3,4-dihydronaphthalen-2-one derivatives inhibit tubulin polymerization.[11] | The rigid scaffold could interfere with the protein-protein interactions required for microtubule formation. |

| Sigma Receptors | Chromenone derivatives (structurally distinct but demonstrating scaffold versatility) show high affinity for σ1/σ2 receptors.[12] | The lipophilic nature of the compound could favor binding to these receptors, which are implicated in various CNS disorders. |

Conclusion

This compound is a molecule of significant interest due to its privileged chemical scaffold and strategic fluorination. While its precise mechanism of action remains to be definitively established, this guide has outlined the most promising, experimentally tractable hypotheses based on robust data from structurally related compounds. The primary hypothesized mechanism involves the disruption of the WDR5-MLL protein-protein interaction, a pathway of high relevance in oncology.[7] Alternative, yet plausible, mechanisms include topoisomerase IIα poisoning and inhibition of various enzyme families.[8][9][10]

The experimental workflows detailed herein provide a clear and logical framework for researchers to systematically investigate these potential mechanisms. Through a combination of in vitro binding assays, functional enzymatic studies, and cell-based target engagement, the true biological activity of this compound can be elucidated, paving the way for its potential development as a novel therapeutic agent.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. jelsciences.com [jelsciences.com]

- 6. scienceopen.com [scienceopen.com]

- 7. benchchem.com [benchchem.com]

- 8. Novel trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-ones act as covalent poisons of human topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrahydronaphthalenes: influence of heterocyclic substituents on inhibition of steroid enzymes P450 arom and P450 17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 1-benzylidene-3,4-dihydronaphthalen-2-one as a new class of microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one, a key building block in the synthesis of novel therapeutic agents. We will delve into its synthesis, characterization, and potential applications, with a focus on the practical insights required for laboratory and developmental work.

Compound Identification and Physicochemical Properties

Molecular Formula: C₁₁H₉F₃O[1]

Molecular Weight: 214.18 g/mol [1]

IUPAC Name: this compound

Synonyms: 6-(TRIFLUOROMETHYL)-2,3,4-TRIHYDRONAPHTHALEN-1-ONE, 3,4-DIHYDRO-6-(TRIFLUOROMETHYL)-1(2H)-NAPHTHALENONE[3]

Physicochemical Data Summary:

| Property | Value | Source |

| Boiling Point | 261.2±40.0°C at 760 mmHg | [1] |

| Storage Conditions | 2-8°C, store under inert gas | [1] |

The Strategic Importance in Medicinal Chemistry

The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethyl group at the 6-position of the tetralone ring system imparts several advantageous properties that are highly sought after in drug design.[4][5][6]

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can lead to an increased half-life of drug candidates, allowing for less frequent dosing regimens.[4]

Increased Lipophilicity: The trifluoromethyl group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its bioavailability.[4]

Modulation of Electronic Properties: As a strong electron-withdrawing group, the trifluoromethyl substituent can significantly alter the electronic environment of the aromatic ring, influencing the pKa of nearby functional groups and potentially enhancing binding affinity to biological targets.[4]

These properties make this compound a valuable intermediate for the synthesis of a wide range of potential therapeutics, including but not limited to, enzyme inhibitors and receptor modulators. For instance, the structurally similar 6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one is utilized in the preparation of histone demethylase inhibitors.[7]

Synthesis of this compound

The primary synthetic route to this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor. The logical starting material for this cyclization is 4-(4-(trifluoromethyl)phenyl)butanoic acid.

Retrosynthetic Analysis

The synthesis can be conceptually broken down as follows:

Caption: Retrosynthetic approach for the target molecule.

Proposed Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for the synthesis of tetralones from phenylbutyric acid derivatives. Researchers should optimize conditions for their specific setup.

Starting Material: 4-(4-(Trifluoromethyl)phenyl)butanoic acid (CAS: 136295-01-7)[8]

Reagents and Solvents:

-

Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

-

Dichloromethane (for workup)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-(4-(trifluoromethyl)phenyl)butanoic acid.

-

Addition of Cyclizing Agent: Add an excess of polyphosphoric acid (typically 10-20 times the weight of the starting material) to the flask. Alternatively, Eaton's reagent can be used as the solvent and cyclizing agent.

-

Reaction: Heat the mixture with stirring. The reaction temperature and time will need to be optimized. Typical conditions range from 80°C to 120°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Mechanistic Insights

The intramolecular Friedel-Crafts acylation proceeds via the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution onto the trifluoromethyl-substituted benzene ring.

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Analytical Characterization (Self-Validating System)

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following data would be expected:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, with splitting patterns influenced by the trifluoromethyl group, as well as signals for the three methylene groups of the dihydronaphthalenone core.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (including the carbon attached to the trifluoromethyl group, which will appear as a quartet due to C-F coupling), and the aliphatic carbons.

-

¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the trifluoromethyl group.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (214.18 g/mol ). Fragmentation patterns would likely involve the loss of CO and subsequent rearrangements of the tetralone ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will correspond to C-H stretching of the aromatic and aliphatic portions, and strong C-F stretching bands.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.[1]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications. Its synthesis via intramolecular Friedel-Crafts acylation is a robust and scalable method. The unique properties conferred by the trifluoromethyl group make this and related tetralone derivatives attractive scaffolds for the development of new drugs targeting a wide range of diseases. Further exploration of the reactivity of this intermediate will undoubtedly lead to the discovery of novel and potent bioactive molecules.

References

- 1. This compound [myskinrecipes.com]

- 2. 62620-71-7 | this compound - AiFChem [aifchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. jelsciences.com [jelsciences.com]

- 7. 6-(Trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one [cymitquimica.com]

- 8. CAS#:136295-01-7 | 4-(4-(Trifluoromethyl)phenyl)butanoic acid | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Solubility of 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one in Organic Solvents

Introduction

In the landscape of pharmaceutical research and development, understanding the fundamental physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these, solubility stands out as a critical parameter that profoundly influences every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability.[1][2] This guide focuses on 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one, a key structural motif and versatile intermediate in medicinal chemistry. The presence of both a ketone functional group and a trifluoromethyl moiety gives this molecule a unique electronic and steric profile, making its interaction with various solvents a subject of significant interest.

This document serves as a technical resource for researchers, chemists, and formulation scientists. It provides a comprehensive overview of the solubility characteristics of this compound, explains the underlying principles governing its solubility, and presents detailed, field-proven protocols for accurately determining its solubility. The objective is to equip scientists with the knowledge to make informed decisions, whether in selecting an appropriate solvent for a chemical reaction, designing a crystallization process, or developing a viable formulation for preclinical studies.

Section 1: Physicochemical Profile

Before delving into solubility data, it is essential to understand the intrinsic properties of this compound. These characteristics are foundational to predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉F₃O | [3] |

| Molecular Weight | 214.18 g/mol | [3] |

| CAS Number | 62620-71-7 | [3] |

| Boiling Point | 261.2 ± 40.0 °C (Predicted) | [4] |

| Density | 1.288 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage | 2-8°C, under inert gas | [3][4] |

The structure features a tetralone core, which is relatively nonpolar, a polar ketone group that can act as a hydrogen bond acceptor, and a highly electronegative trifluoromethyl (CF₃) group. The CF₃ group significantly impacts the molecule's lipophilicity and electronic distribution, often enhancing metabolic stability and binding affinity in drug candidates.[3] These competing features—polar and nonpolar—suggest a nuanced solubility profile across different organic solvents.

Section 2: Solubility Data Overview

Quantitative solubility data for this compound is not extensively documented in publicly available literature. Chemical vendor websites generally provide qualitative assessments. However, based on the compound's structure and general principles of organic chemistry, a predicted solubility pattern can be inferred. The following table provides a qualitative summary and serves as a template for researchers to populate with experimentally determined quantitative data using the protocols in Section 3.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole moment, can effectively solvate the ketone. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a highly polar aprotic solvent. | |

| Acetone | Moderate to High | Good balance of polarity to interact with the ketone. | |

| Acetonitrile (ACN) | Moderate | Polar, but generally a weaker solvent than DMSO or DMF. | |

| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding, but the bulky nonpolar region may limit solubility. |

| Nonpolar Aromatic | Toluene | Moderate to Low | Can interact with the aromatic ring via π-stacking. |

| Halogenated | Dichloromethane (DCM) | Moderate to High | Good all-around solvent for moderately polar compounds. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low | "Like dissolves like" principle; significant mismatch in polarity. |

Section 3: Experimental Determination of Solubility

Accurate solubility determination requires robust and well-defined experimental protocols. In drug development, two types of solubility are of primary importance: kinetic and thermodynamic solubility.[1][5]

-

Kinetic Solubility is measured by observing the concentration at which a compound, predissolved in a strong organic solvent like DMSO, begins to precipitate when diluted into an aqueous or buffer system. It is a high-throughput method ideal for early discovery to quickly flag compounds with potential solubility issues.[1][6][7]

-

Thermodynamic Solubility is the true equilibrium solubility. It is defined as the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pressure.[5][8] This "gold standard" measurement is crucial for later-stage development, including formulation and toxicology studies.[6][7]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, recommended by organizations like the World Health Organization (WHO) and the Organisation for Economic Co-operation and Development (OECD), is the definitive technique for measuring thermodynamic solubility.[9][10][11][12]

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved states. The saturated solution is then separated from the excess solid and the concentration of the dissolved compound is measured.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a glass vial. "Excess" means enough solid is present to be clearly visible at the end of the experiment.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.[11][13] A preliminary experiment measuring concentration at different time points (e.g., 24, 48, 72 hours) is necessary to determine the minimum equilibration time.[11]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is critical to separate the saturated solution from the undissolved solid without altering the equilibrium. This is best achieved by centrifugation followed by filtration through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE).

-

Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[14]

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[11]

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. This compound [myskinrecipes.com]

- 4. 6-(Trifluoromethyl)-2,3,4-trihydronaphthalen-1-one | 62620-71-7 [m.chemicalbook.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. TSCA water solubility: Column elution method; shake flask method. [govinfo.gov]

- 11. who.int [who.int]

- 12. filab.fr [filab.fr]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one: A Key Intermediate in Modern Drug Discovery and Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one, a fluorinated tetralone derivative, has emerged as a pivotal building block in contemporary chemical synthesis. Its strategic importance lies in the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, which can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a comprehensive overview of the commercial availability of this valuable intermediate, delves into the scientific rationale for its use, and presents its applications in the synthesis of bioactive compounds.

The Strategic Advantage of the Trifluoromethyl Group

The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in modern drug design and agrochemical development. The -CF3 group is a powerful modulator of a compound's biological and physicochemical properties for several key reasons:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to enzymatic degradation. This increased metabolic stability can lead to a longer half-life for drug candidates, reducing the required dosage and frequency of administration.

-

Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This enhanced permeability is a critical factor in the bioavailability of many therapeutic agents.

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the trifluoromethyl moiety can influence the acidity or basicity of nearby functional groups, which in turn can affect a molecule's interaction with its biological target. This can lead to increased binding affinity and potency.

These properties make trifluoromethylated compounds, such as this compound, highly sought-after intermediates in the synthesis of novel pharmaceuticals and agrochemicals.

Commercial Availability and Physicochemical Properties

This compound is commercially available from a range of chemical suppliers, catering to both research and bulk manufacturing needs.

| Property | Value |

| CAS Number | 62620-71-7 |

| Molecular Formula | C₁₁H₉F₃O |

| Molecular Weight | 214.18 g/mol |

| Appearance | Off-white to yellow solid |

| Boiling Point | 261.2 ± 40.0 °C at 760 mmHg[1] |

| Storage Conditions | 2-8°C, under inert gas[1] |

Table 1: Physicochemical Properties of this compound.

A non-exhaustive list of suppliers is provided below. Researchers are advised to consult the suppliers' websites for the most current information on availability, purity, and pricing.

| Supplier | Website |

| MySkinRecipes | --INVALID-LINK-- |

| Doron Scientific | --INVALID-LINK-- |

| Matrix Scientific | --INVALID-LINK-- |

Table 2: Selected Commercial Suppliers.

Synthesis of this compound

The synthesis of this compound typically involves an intramolecular Friedel-Crafts acylation. This powerful reaction forms a new carbon-carbon bond to create the cyclic ketone structure.

Figure 1: General synthetic scheme for this compound.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

Objective: To synthesize this compound from 4-(4-(Trifluoromethyl)phenyl)butanoic acid.

Materials:

-

4-(4-(Trifluoromethyl)phenyl)butanoic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred solution of 4-(4-(Trifluoromethyl)phenyl)butanoic acid (1.0 eq) in dichloromethane, add polyphosphoric acid (10 eq by weight).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality behind Experimental Choices:

-

Polyphosphoric Acid (PPA): PPA serves as both the acidic catalyst and the dehydrating agent, facilitating the intramolecular cyclization.

-

Dichloromethane: A suitable solvent that is inert under the reaction conditions.

-

Ice Quench: The reaction is quenched with ice to control the exothermic reaction of PPA with water.

-

Sodium Bicarbonate Wash: This step neutralizes any remaining acid in the organic phase.

Applications in the Synthesis of Bioactive Molecules

This compound is a versatile intermediate for the synthesis of a variety of bioactive molecules, particularly in the development of novel therapeutics. Its utility is demonstrated in the preparation of analogues of selective serotonin reuptake inhibitors (SSRIs) and other centrally acting agents.

Figure 2: General workflow for the elaboration of this compound.

While direct, published examples of the synthesis of marketed drugs from this specific intermediate are proprietary, its structural similarity to key intermediates in the synthesis of compounds like sertraline suggests its high value in medicinal chemistry research for creating novel analogues with potentially improved properties. The tetralone core is a common scaffold in centrally acting agents, and the trifluoromethyl group can enhance blood-brain barrier penetration and metabolic stability.

Conclusion

This compound is a commercially accessible and highly valuable intermediate for researchers in drug discovery and agrochemical synthesis. The presence of the trifluoromethyl group provides a strategic advantage for fine-tuning the properties of target molecules to enhance their biological activity and pharmacokinetic profiles. The synthetic accessibility of this compound, primarily through intramolecular Friedel-Crafts acylation, further underscores its utility as a versatile building block for the creation of novel and improved bioactive compounds.

References

Introduction: The Strategic Convergence of Fluorine and a Privileged Scaffold

An In-Depth Technical Guide to Trifluoromethyl-Substituted Naphthalenones: Synthesis, Properties, and Applications

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1][2] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to profoundly modulate the physicochemical and biological properties of a molecule.[3][4] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can enhance a drug candidate's potency, membrane permeability, and in vivo half-life.[5][6]

The naphthalenone scaffold represents a "privileged structure" in drug discovery, found in numerous fungal metabolites that exhibit a wide spectrum of biological activities, including cytotoxic, antimicrobial, antiviral, and anti-inflammatory properties.[7] The fusion of the potent trifluoromethyl moiety with the versatile naphthalenone core creates a class of compounds with significant therapeutic and industrial potential. This guide provides a comprehensive overview of the synthesis, key properties, and emerging applications of trifluoromethyl-substituted naphthalenones for researchers and professionals in drug and materials development.

Synthetic Strategies for Accessing Trifluoromethyl-Substituted Naphthalenones

The synthesis of these target molecules can be approached through two primary strategies: the introduction of a CF₃ group onto a pre-existing naphthalenone core or the construction of the naphthalenone ring using a trifluoromethyl-bearing building block.

Strategy 1: Late-Stage Trifluoromethylation

This approach involves the direct trifluoromethylation of a naphthalenone or naphthoquinone precursor. Electrophilic trifluoromethylating reagents are particularly well-suited for this purpose.

-